molecular formula C12H20N2O3S2 B11202107 2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-sulfonamide

2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-sulfonamide

Cat. No.: B11202107
M. Wt: 304.4 g/mol
InChI Key: VIICYSKLEJKRMZ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring substituted with dimethyl groups and a morpholine moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Morpholine Moiety: The morpholine moiety can be attached through nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the morpholine group.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its sulfonamide moiety, which is known for its antimicrobial activity.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Thiophene-2-sulfonamide: A related compound with a thiophene ring and sulfonamide group.

Uniqueness

2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-sulfonamide is unique due to the presence of both the morpholine moiety and the dimethyl-substituted thiophene ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C12H20N2O3S2

Molecular Weight

304.4 g/mol

IUPAC Name

2,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-sulfonamide

InChI

InChI=1S/C12H20N2O3S2/c1-10-9-12(11(2)18-10)19(15,16)13-3-4-14-5-7-17-8-6-14/h9,13H,3-8H2,1-2H3

InChI Key

VIICYSKLEJKRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NCCN2CCOCC2

Origin of Product

United States

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